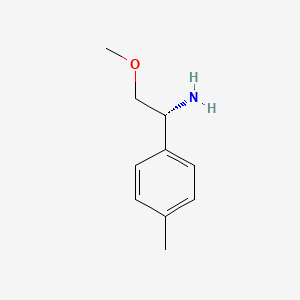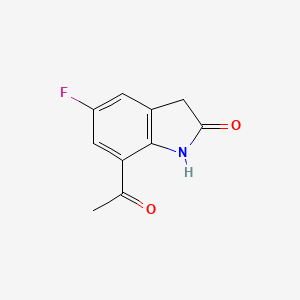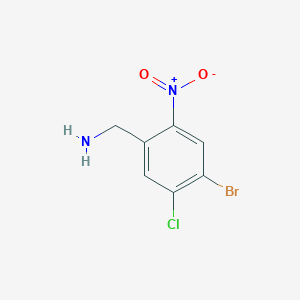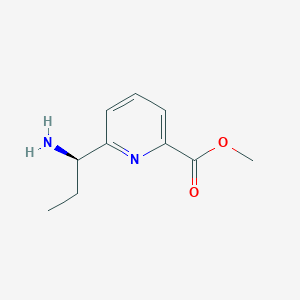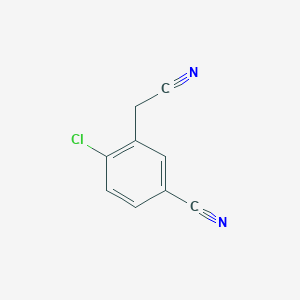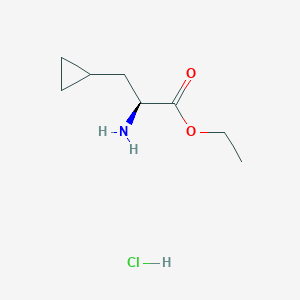![molecular formula C19H22N2O B12965707 (1S,3S,5S,6R,8S)-3-Ethyl-5-(quinolin-4-yl)-4-oxa-1-azatricyclo[4.4.0.03,8]decane](/img/structure/B12965707.png)
(1S,3S,5S,6R,8S)-3-Ethyl-5-(quinolin-4-yl)-4-oxa-1-azatricyclo[4.4.0.03,8]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1S,3S,5S,6R,8S)-3-Ethyl-5-(quinolin-4-yl)-4-oxa-1-azatricyclo[4.4.0.03,8]decane” is a fascinating compound with a complex structure. Let’s break it down:
Stereochemistry: The compound has five chiral centers, denoted by the stereodescriptors (1S,3S,5S,6R,8S). These indicate the absolute configuration of the asymmetric carbons.
Heterocyclic Core: It contains a bicyclic system with a quinoline ring fused to a tetrahydrofuran ring. The quinoline moiety imparts aromaticity and biological activity.
Ethyl Substituent: The ethyl group at position 3 adds further complexity.
Vorbereitungsmethoden
Synthetic Routes::
Cycloaddition Approach: One synthetic route involves a cycloaddition reaction between a quinoline derivative and an appropriate diene. The stereochemistry is carefully controlled during this step.
Ring-Closing Metathesis (RCM): Another strategy employs RCM to form the bicyclic core. RCM reactions are powerful tools for constructing complex ring systems.
Asymmetric Synthesis: Enantioselective methods are crucial to obtain the desired stereoisomer.
- Industrial-scale production typically involves a combination of the above synthetic routes, optimized for yield and efficiency.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The quinoline ring can undergo oxidation, leading to various functionalized derivatives.
Reduction: Reduction of the nitro group (if present) yields the corresponding amine.
Substitution: Substitution reactions at the quinoline nitrogen or other positions are common.
Oxidation: Potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄).
Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., Pd/C).
Substitution: Alkyl halides, Lewis acids (e.g., AlCl₃).
- Oxidation: Quinoline-4-carboxylic acid derivatives.
- Reduction: 4-Aminoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Investigate its potential as an antimalarial or antitumor agent.
Biological Studies: Explore its interactions with receptors or enzymes.
Materials Science: Assess its use in organic electronics or sensors.
Wirkmechanismus
- The compound likely interacts with specific receptors or enzymes, affecting cellular processes.
- Further studies are needed to elucidate its precise mechanism.
Vergleich Mit ähnlichen Verbindungen
Unique Features: Its ethyl substituent and the fused quinoline-tetrahydrofuran ring system set it apart.
Similar Compounds: Other quinoline-based heterocycles, such as quinine and quinidine.
Eigenschaften
Molekularformel |
C19H22N2O |
|---|---|
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
(3S,5S,6R,8S)-3-ethyl-5-quinolin-4-yl-4-oxa-1-azatricyclo[4.4.0.03,8]decane |
InChI |
InChI=1S/C19H22N2O/c1-2-19-12-21-10-8-13(19)11-17(21)18(22-19)15-7-9-20-16-6-4-3-5-14(15)16/h3-7,9,13,17-18H,2,8,10-12H2,1H3/t13-,17+,18-,19+/m0/s1 |
InChI-Schlüssel |
IGOWXAXBICNYRL-NUDXDXSLSA-N |
Isomerische SMILES |
CC[C@@]12CN3CC[C@H]1C[C@@H]3[C@@H](O2)C4=CC=NC5=CC=CC=C45 |
Kanonische SMILES |
CCC12CN3CCC1CC3C(O2)C4=CC=NC5=CC=CC=C45 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


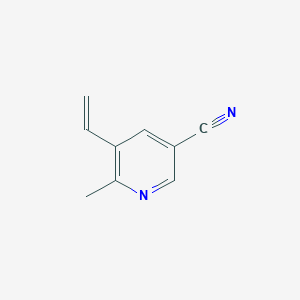
![5-Iodo-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B12965638.png)
